Carvedilolphosphat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

BM 14190 (Phosphorat-Hemihydrat) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zu Adrenorezeptor-Interaktionen und zur Hemmung der Lipidperoxidation verwendet.

Biologie: Untersucht für seine Rolle bei der Induktion von Autophagie und der Hemmung des NLRP3-Inflammasoms.

Medizin: Für sein Potenzial zur Behandlung von Bluthochdruck, Angina pectoris und Herzinsuffizienz untersucht.

Industrie: Bei der Entwicklung von pharmazeutischen Formulierungen verwendet und als Referenzstandard in der Qualitätskontrolle

Wirkmechanismus

BM 14190 (Phosphorat-Hemihydrat) entfaltet seine Wirkung über mehrere Mechanismen:

Adrenorezeptorblockade: Es blockiert Beta- und Alpha-1-Adrenorezeptoren, was zu Vasodilatation und einem niedrigeren Blutdruck führt.

Hemmung der Lipidperoxidation: Die Verbindung hemmt die Lipidperoxidation und schützt Zellen vor oxidativem Schaden.

Induktion von Autophagie: Sie induziert Autophagie, einen zellulären Prozess, der beschädigte Organellen und Proteine abbaut und recycelt.

Hemmung des NLRP3-Inflammasoms: BM 14190 (Phosphorat-Hemihydrat) hemmt das NLRP3-Inflammasom und reduziert so Entzündungen

Wirkmechanismus

Carvedilol phosphate, also known as Coreg CR or Carvedilol phosphate hemihydrate, is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity . This article will delve into the various aspects of its mechanism of action.

Target of Action

Carvedilol primarily targets beta-1 receptors in the heart and alpha-1 receptors in blood vessels . These receptors typically bind to hormones called catecholamines .

Mode of Action

Carvedilol inhibits the binding of catecholamines to beta-1 receptors in the heart and alpha-1 receptors in the blood vessels . This inhibition leads to a decrease in heart rate and blood pressure . The S(-) enantiomer of carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, but also by CYP2C9, CYP3A4, CYP2C19, CYP1A2, and CYP2E1 . It undergoes aromatic ring oxidation and glucuronidation, followed by conjugation reactions . The drug’s bioavailability is around 25% , and its solubility is pH-dependent, with high solubility at low pH and low solubility at high pH .

Result of Action

The molecular and cellular effects of carvedilol’s action include a reduction in cardiac output, exercise- or beta-agonist-induced tachycardia, reduction of reflex orthostatic tachycardia, vasodilation, decreased peripheral vascular resistance, decreased renal vascular resistance, reduced plasma renin activity, and increased levels of atrial natriuretic peptide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carvedilol. For instance, the pH of the gastrointestinal tract can affect the solubility and dissolution of carvedilol, which in turn impacts its bioavailability . Additionally, the ionic strength and buffer capacity of the dissolution media can influence carvedilol’s solubility and dissolution rate .

Biochemische Analyse

Biochemical Properties

Coreg CR (carvedilol phosphate) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a racemic mixture where the S(-) enantiomer exhibits nonselective beta-adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers exhibit alpha-1 adrenergic blocking activity . Carvedilol phosphate binds to beta-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine, which are involved in the body’s “fight or flight” response . This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions.

Cellular Effects

Coreg CR influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Carvedilol phosphate has been shown to reduce the production of reactive oxygen species (ROS) in cardiac cells, thereby protecting them from oxidative stress . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Additionally, carvedilol phosphate can modulate the expression of genes related to inflammation and cell survival, contributing to its cardioprotective effects .

Molecular Mechanism

The molecular mechanism of Coreg CR involves its binding interactions with beta-adrenergic and alpha-1 adrenergic receptors. Carvedilol phosphate blocks these receptors, preventing the binding of catecholamines and thereby inhibiting their effects on the cardiovascular system . This results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand . Furthermore, carvedilol phosphate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cardiac cells . It also inhibits the activity of NADPH oxidase, an enzyme involved in ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coreg CR have been observed to change over time. Carvedilol phosphate is stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperature and humidity . Long-term studies have shown that carvedilol phosphate maintains its efficacy in reducing blood pressure and heart rate over extended periods . Prolonged use may lead to tolerance, necessitating dosage adjustments to maintain therapeutic effects .

Dosage Effects in Animal Models

The effects of Coreg CR vary with different dosages in animal models. At low doses, carvedilol phosphate effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, it can cause bradycardia, hypotension, and other cardiovascular complications . Toxicity studies in rats have shown that carvedilol phosphate can cause liver and kidney damage at extremely high doses . These findings highlight the importance of careful dosage management to avoid adverse effects.

Metabolic Pathways

Coreg CR is metabolized primarily by the liver through aromatic ring oxidation and glucuronidation . The oxidative metabolites are further metabolized by conjugation via glucuronidation and sulfation . The major enzymes involved in the metabolism of carvedilol phosphate are cytochrome P450 2D6 (CYP2D6) and cytochrome P450 2C9 (CYP2C9). These metabolic pathways result in the formation of active metabolites that contribute to the drug’s therapeutic effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BM 14190 (Phosphorat-Hemihydrat) beinhaltet die Reaktion von Carvedilol mit Phosphorsäure. Der Prozess umfasst typischerweise die folgenden Schritte:

Reaktion von Carvedilol mit Phosphorsäure: Carvedilol wird in einem geeigneten Lösungsmittel, wie z. B. Dimethylsulfoxid (DMSO), gelöst und unter kontrollierten Temperatur- und pH-Bedingungen mit Phosphorsäure umgesetzt.

Kristallisation: Das Reaktionsgemisch wird dann einer Kristallisation unterzogen, um die Phosphorat-Hemihydratform von Carvedilol zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von BM 14190 (Phosphorat-Hemihydrat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massenreaktion: Große Mengen an Carvedilol und Phosphorsäure werden in industriellen Reaktoren umgesetzt.

Kontinuierliche Kristallisation: Das Reaktionsgemisch wird kontinuierlich in Kristallisatoren geleitet, um die Hemihydratform zu erhalten.

Reinigung und Trocknung: Das kristallisierte Produkt wird gereinigt und getrocknet, um alle restlichen Lösungsmittel und Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

BM 14190 (Phosphorat-Hemihydrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere unter Beteiligung ihrer phenolischen Gruppen.

Reduktion: Reduktionsreaktionen können an den in der Molekül vorhandenen Nitrogruppen auftreten.

Substitution: Nucleophile Substitutionsreaktionen können an den aromatischen Ringen stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Temperatur- und pH-Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Analoga von BM 14190 (Phosphorat-Hemihydrat) .

Vergleich Mit ähnlichen Verbindungen

BM 14190 (Phosphorat-Hemihydrat) ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es sowohl Beta- als auch Alpha-1-Adrenorezeptoren blockiert und Autophagie induzieren kann. Zu ähnlichen Verbindungen gehören:

Carvedilol: Die Ausgangssubstanz von BM 14190, die keine Phosphatgruppe besitzt.

Labetalol: Ein weiterer nicht-selektiver Beta- und Alpha-1-Blocker, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Propranolol: Ein nicht-selektiver Betablocker ohne Alpha-1-Blockadeaktivität

Eigenschaften

CAS-Nummer |

610309-89-2 |

|---|---|

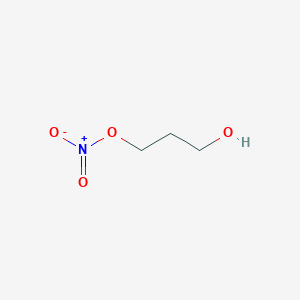

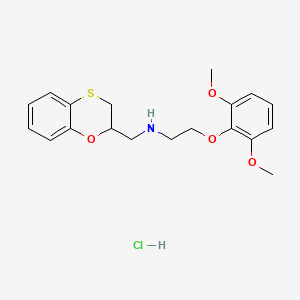

Molekularformel |

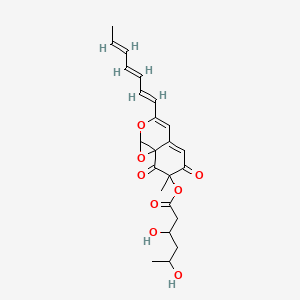

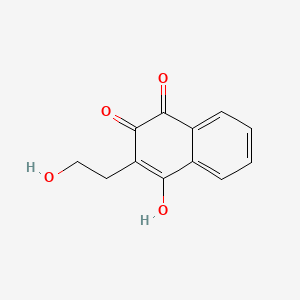

C24H31N2O9P |

Molekulargewicht |

522.5 g/mol |

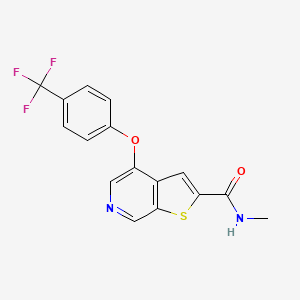

IUPAC-Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |

InChI |

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |

InChI-Schlüssel |

JAYBFQXVKDGMFT-UHFFFAOYSA-N |

SMILES |

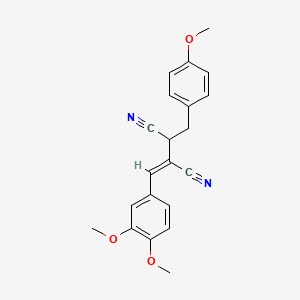

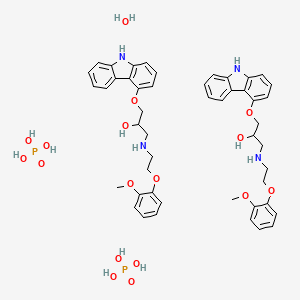

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O |

Kanonische SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carvedilol phosphate?

A1: Carvedilol phosphate acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]

Q2: How does carvedilol phosphate's β-adrenergic blockade contribute to its therapeutic effects?

A2: By blocking β-adrenergic receptors, carvedilol phosphate reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []

Q3: What is the significance of carvedilol phosphate's α1-adrenergic blockade?

A3: The α1-adrenergic blocking activity of carvedilol phosphate results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]

Q4: What is the molecular formula and weight of carvedilol phosphate hemihydrate?

A4: The molecular formula of carvedilol phosphate hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []

Q5: What spectroscopic techniques are useful for characterizing carvedilol phosphate?

A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize carvedilol phosphate and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]

Q6: Does carvedilol phosphate exhibit compatibility issues with common pharmaceutical excipients?

A6: Studies have investigated the compatibility of carvedilol phosphate with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.

Q7: How does carvedilol phosphate's stability vary under different environmental conditions?

A7: Research has explored the moisture sorption-desorption characteristics of carvedilol phosphate. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.

Q8: What are the challenges associated with formulating carvedilol phosphate, and how are they addressed?

A8: As a BCS Class II drug, carvedilol phosphate presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:

- Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]

- Micronization: Reducing particle size to enhance the surface area available for dissolution. []

- Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []

- Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of carvedilol phosphate's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]

- Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]

Q9: What is the rationale for developing controlled-release formulations of carvedilol phosphate?

A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]

Q10: What is the bioavailability of immediate-release carvedilol phosphate, and why is it relatively low?

A10: The oral bioavailability of immediate-release carvedilol phosphate is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]

Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?

A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.

Q12: What analytical methods are commonly used to quantify carvedilol phosphate in pharmaceutical formulations?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying carvedilol phosphate in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]

Q13: What are the critical considerations for validating analytical methods for carvedilol phosphate?

A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.